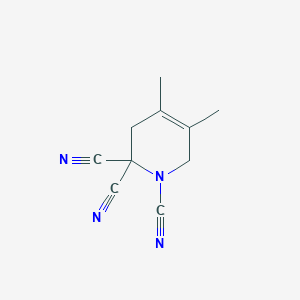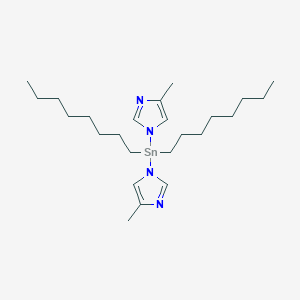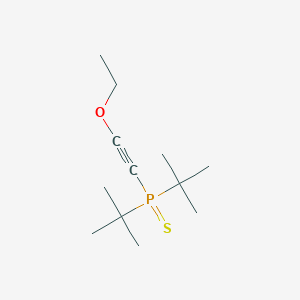
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, benzoyl, ethoxy, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines and other substituents under mild conditions . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as metal-catalyzed reactions. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles can be employed . This method is advantageous due to its selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the 2-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit interesting pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds are also heterocyclic and have diverse biological activities.
Uniqueness
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, benzoyl, ethoxy, and cyano groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
116485-48-4 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14-11(10(8-15)13(16)17-14)12(18)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
InChI-Schlüssel |
GQEFFXZDLYTYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(N1)N)C#N)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

